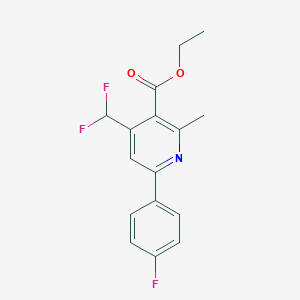

Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate

Description

Properties

IUPAC Name |

ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c1-3-22-16(21)14-9(2)20-13(8-12(14)15(18)19)10-4-6-11(17)7-5-10/h4-8,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEIHUPKQXBOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkali-Induced Coupling to Form Intermediate I

Reaction Conditions:

Two fragments are reacted in the presence of a base (alkali) to form Intermediate I. The base facilitates nucleophilic attack and condensation reactions necessary for ring formation precursors.Advantages:

This stepwise approach improves yield by reducing side reactions compared to direct cyclization methods.-

- Use of sodium or potassium bases in solvents such as ethyl acetate or tetrahydrofuran (THF).

- Washing and purification steps include aqueous washes with sodium bicarbonate and water to remove impurities.

Ammonium Salt Intramolecular Cyclization

Mechanism:

The intermediate undergoes intramolecular cyclization under ammonium salt conditions, promoting ring closure to form the nicotinate core.Yield Improvement:

This two-step approach (alkali coupling followed by ammonium salt cyclization) significantly improves yields by minimizing incomplete reactions and side product formation.Challenges:

Direct ammonium salt cyclization without prior intermediate formation often results in incomplete reactions and low yield.

Fluorination and Esterification Steps

Fluorination:

Introduction of difluoromethyl groups can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., azobisisobutyronitrile, AIBN) under controlled conditions to selectively brominate methyl groups followed by fluorination.Esterification:

The ethyl nicotinate ester is formed via esterification of the corresponding acid or acid chloride with ethanol, often catalyzed by acids or bases, ensuring high purity and yield.

Comparative Analysis of Reported Methods

| Method/Patent Reference | Key Features | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| WO2006059103A2 | One-pot coupling of ethyl 4-chloro-3-oxobutyrate and trifluorobut-3-en-2-one with ammonium acetate | Simplicity of one-pot reaction | Messy product, low yield, difficult purification | Low (not specified) |

| WO2004078729A1 | Use of sodium hydride in THF for etherification, followed by amination and ring closure | Linear yield improvement | Harsh conditions, difficult purification, safety concerns | ~36 |

| CN114716320A | Stepwise alkali coupling to form intermediate I, followed by ammonium salt cyclization | High yield, reduced side reactions, scalable | Requires controlled reaction conditions | High (exact % not specified) |

| EP2821399A1 (Lonza Ltd, 2015) | Multi-step synthesis with expensive catalysts and unstable reagents | Improved linear yield | Long steps, waste generation, high cost | Moderate |

Research Findings and Industrial Implications

The stepwise method involving initial alkali coupling to form an intermediate, followed by ammonium salt-induced ring closure, is currently the most effective and scalable approach for preparing Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate. This method addresses many shortcomings of previous methods, such as incomplete reactions and poor selectivity.

Attempts to perform direct cyclization often result in low yields and difficult purification due to side reactions like enamine formation and lactone impurities.

Fluorination steps require careful control to avoid over-bromination or side reactions; radical initiators and selective halogenation reagents are commonly employed.

Industrial-scale synthesis benefits from methods that reduce hazardous reagents, minimize waste, and improve atom economy.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Alkali Coupling | Alkali base (NaOH, KOH), ethyl acetate, THF | Formation of Intermediate I | Controls side reactions, improves yield |

| Ammonium Salt Cyclization | Ammonium acetate or salt, mild heating | Intramolecular ring closure | Enhances yield, reduces impurities |

| Fluorination | NBS, AIBN, controlled temperature | Introduction of difluoromethyl group | Requires precise control to avoid overreaction |

| Esterification | Ethanol, acid/base catalyst | Formation of ethyl nicotinate ester | Ensures high purity and yield |

| Purification | Aqueous washes, column chromatography | Removal of impurities | Critical for product quality |

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate can undergo various chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Reduction of the difluoromethyl group to a difluoromethane derivative.

Substitution: Replacement of the fluorophenyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-carboxylic acid.

Reduction: Formation of Ethyl difluoromethyl-6-(4-fluorophenyl)-2-methylnicotinate.

Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate is used to study enzyme inhibition and receptor binding. Its fluorinated groups are particularly useful in probing biological systems due to their high stability and specificity.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products with enhanced durability and functionality.

Mechanism of Action

The mechanism by which Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group enhances binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The fluorophenyl group contributes to the compound's stability and specificity, making it effective in various applications.

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues with Pyridine Cores

Key Observations :

- Substituent Position : Moving the difluoromethyl group from C4 (target compound) to C2 () alters steric hindrance and electronic distribution, which may affect interactions with biological targets.

- Electron-Withdrawing Groups : Trifluoromethyl () vs. difluoromethyl (target compound) impacts electron density on the pyridine ring, modulating resonance stabilization and reactivity.

Heterocyclic Analogues (Pyrimidines and Cyclohexenones)

Key Observations :

- Aromatic vs. Non-Aromatic Cores: Cyclohexenone derivatives () lack aromaticity, reducing π-π stacking interactions but offering flexibility for structural modifications.

Substituent-Driven Comparisons

- Fluorophenyl vs. Chlorophenyl : Compounds with 4-fluorophenyl (target compound) vs. 4-chlorophenyl () substituents differ in electronegativity and van der Waals interactions. Fluorine’s smaller size may reduce steric bulk, while chlorine’s larger atomic radius could enhance hydrophobic interactions .

- Ester Variations : Ethyl esters (target compound) vs. methyl esters () influence lipophilicity and hydrolysis rates, with ethyl groups offering slower metabolic degradation .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the identity and purity of ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound's structural framework. resolves aromatic protons and substituent environments (e.g., difluoromethyl and fluorophenyl groups), while identifies fluorine environments. Mass Spectrometry (MS) validates molecular weight and fragmentation patterns, particularly for the ester and difluoromethyl groups. Infrared (IR) spectroscopy confirms functional groups like C=O (ester) and C-F stretches. Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural validation .

Q. How is this compound synthesized, and what are common reaction intermediates?

- Methodological Answer : The compound is synthesized via Michael addition reactions (e.g., ethyl acetoacetate with substituted chalcones) under basic conditions (e.g., NaOH in ethanol). Key intermediates include substituted chalcones (e.g., 3-(4-fluorophenyl)-1-(difluoromethyl)prop-2-en-1-one). Reaction optimization involves controlling temperature (reflux at 80–100°C), stoichiometry, and purification via column chromatography. Yield improvements require monitoring by Thin-Layer Chromatography (TLC) .

Q. What crystallographic techniques are used to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Data collection uses Agilent or Bruker diffractometers with Mo-Kα radiation. Structure refinement via SHELXL (for small molecules) resolves disorder (e.g., in substituents like ethyl or fluorophenyl groups). Puckering parameters (Cremer-Pople coordinates) quantify ring conformations (e.g., envelope or half-chair cyclohexene rings). Crystallographic data (e.g., R-factor < 0.06) must be validated against simulated powder patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., dynamic vs. static disorder) are addressed by combining techniques:

- Dynamic Disorder : Use variable-temperature NMR to detect conformational flexibility.

- Static Disorder : Refine X-ray data with multi-component models (e.g., two-site occupancy for disordered groups).

- Complementary Analysis : Compare DFT-calculated NMR shifts with experimental data to validate crystallographic coordinates .

Q. What strategies optimize the regioselectivity of fluorophenyl and difluoromethyl group incorporation during synthesis?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Direct fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) to prevent side reactions.

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-fluorine bond formation. Monitor by for real-time reaction tracking .

Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity and conformational stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Reactivity : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites.

- Conformational Energy Landscapes : Compare puckered vs. planar ring conformations (e.g., Cremer-Pople parameters).

- Solvent Effects : COSMO-RS models simulate solvation energies for reaction optimization .

Q. What experimental protocols validate the compound’s biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- In Vitro Assays : Dose-response curves (IC50/EC50) using fluorescence-based assays (e.g., fluorogenic substrates for enzyme inhibition).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) with target proteins.

- Molecular Docking : Align the compound’s X-ray structure with protein active sites (e.g., using AutoDock Vina) to predict interactions. Validate with mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.